molecular formula C11H19F3N2O3 B6156691 tert-butyl 2-(1-amino-2,2,2-trifluoroethyl)morpholine-4-carboxylate CAS No. 2229110-36-3

tert-butyl 2-(1-amino-2,2,2-trifluoroethyl)morpholine-4-carboxylate

Cat. No.: B6156691
CAS No.: 2229110-36-3
M. Wt: 284.28 g/mol
InChI Key: IIAWSEZCPYJQAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(1-amino-2,2,2-trifluoroethyl)morpholine-4-carboxylate is a synthetic organic compound that features a morpholine ring substituted with a tert-butyl group and a trifluoroethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(1-amino-2,2,2-trifluoroethyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and trifluoroethylamine. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction may be catalyzed by bases such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(1-amino-2,2,2-trifluoroethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as alkyl or acyl groups.

Scientific Research Applications

Tert-butyl 2-(1-amino-2,2,2-trifluoroethyl)morpholine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its unique structure.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl 2-(1-amino-2,2,2-trifluoroethyl)morpholine-4-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethylamine moiety can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The tert-butyl group provides steric bulk, which can affect the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-methyl-4-((2,2,2-trifluoroethyl)amino)piperidine-1-carboxylate
  • Tert-butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate
  • Tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate

Uniqueness

Tert-butyl 2-(1-amino-2,2,2-trifluoroethyl)morpholine-4-carboxylate is unique due to its combination of a morpholine ring with a trifluoroethylamine moiety. This structure imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications in research and industry.

Properties

CAS No.

2229110-36-3

Molecular Formula

C11H19F3N2O3

Molecular Weight

284.28 g/mol

IUPAC Name

tert-butyl 2-(1-amino-2,2,2-trifluoroethyl)morpholine-4-carboxylate

InChI

InChI=1S/C11H19F3N2O3/c1-10(2,3)19-9(17)16-4-5-18-7(6-16)8(15)11(12,13)14/h7-8H,4-6,15H2,1-3H3

InChI Key

IIAWSEZCPYJQAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C(C(F)(F)F)N

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.